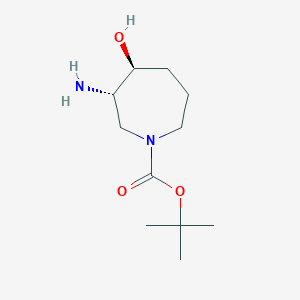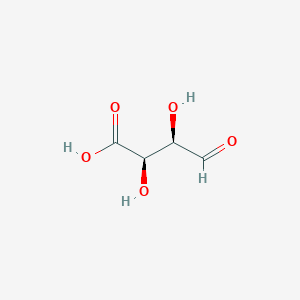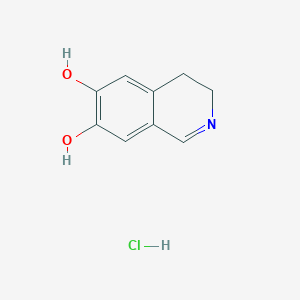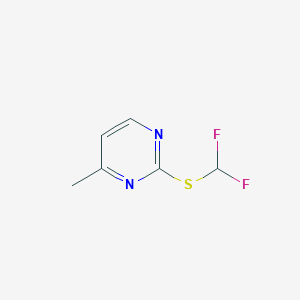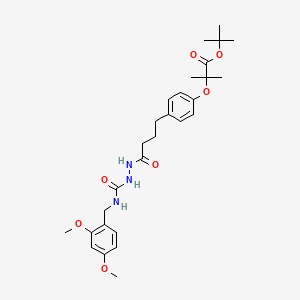
2-(4-Piperidinyl)ethyl propyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Piperidinyl)ethyl propyl ether is an organic compound with the molecular formula C10H21NO. It is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant pharmacological activities .
準備方法
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers, including 2-(4-Piperidinyl)ethyl propyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). For this compound, the reaction would involve the corresponding piperidine derivative and propyl halide under appropriate conditions.
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate to alkenes . For large-scale production, the Williamson ether synthesis remains the most viable method due to its versatility and efficiency.
化学反応の分析
Types of Reactions
2-(4-Piperidinyl)ethyl propyl ether can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the ether to an aldehyde or ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ether to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the ether group is replaced by another nucleophile under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Aldehydes or ketones
Reduction: Alcohols
Substitution: Varies based on the nucleophile used
科学的研究の応用
2-(4-Piperidinyl)ethyl propyl ether has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
作用機序
The mechanism of action of 2-(4-Piperidinyl)ethyl propyl ether involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the body, leading to their pharmacological effects . The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Piperidine: A six-membered heterocyclic amine with similar structural features.
Pyridine: Another nitrogen-containing heterocycle with significant pharmacological activities.
Dihydropyridine: A derivative of pyridine with additional hydrogen atoms, used in various therapeutic applications.
Uniqueness
2-(4-Piperidinyl)ethyl propyl ether is unique due to its specific ether linkage and the presence of the piperidine moiety. This combination imparts distinct chemical and pharmacological properties, making it valuable in various scientific and industrial applications .
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
4-(2-propoxyethyl)piperidine |
InChI |
InChI=1S/C10H21NO/c1-2-8-12-9-5-10-3-6-11-7-4-10/h10-11H,2-9H2,1H3 |
InChIキー |
DSSQRRDWUPHBIC-UHFFFAOYSA-N |
正規SMILES |
CCCOCCC1CCNCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


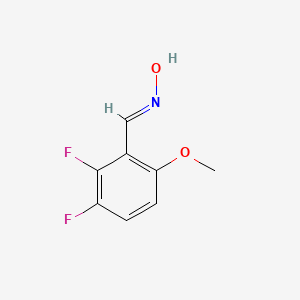

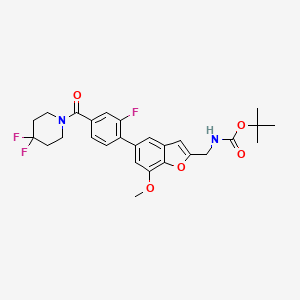
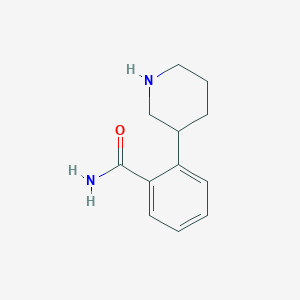
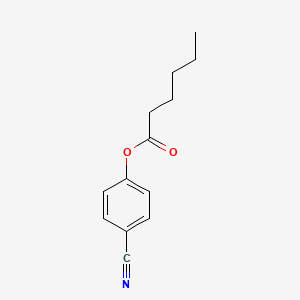

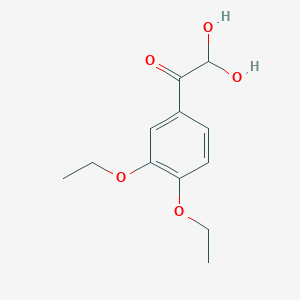

![tert-Butyl N-[3-(1-fluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12848802.png)
